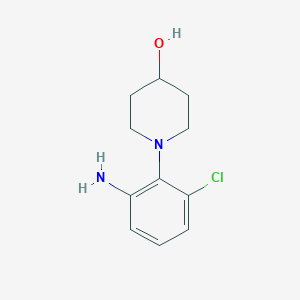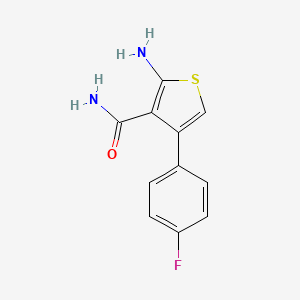![molecular formula C11H15ClN2O3S B1341556 [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate CAS No. 1047620-83-6](/img/structure/B1341556.png)
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate is a compound that can be associated with the class of methanesulfonates, which are known for their potential use in various chemical applications, including as intermediates in pharmaceutical synthesis. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on methanesulfonates and their derivatives.
Synthesis Analysis
The synthesis of methanesulfonate derivatives can involve sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . This suggests that similar synthetic routes could potentially be applied to the synthesis of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate, with appropriate modifications to incorporate the indolyl and amine functionalities.
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives can exhibit specific conformational features, such as the orientation of the N—H bond in relation to other substituents on the aromatic ring . This information is crucial for understanding the potential reactivity and interaction of the compound with biological targets or during further chemical reactions.
Chemical Reactions Analysis
Methanesulfonates are known to participate in various chemical reactions. For instance, N-substituted methanesulfonamides can be alkylated under certain conditions, as demonstrated with the use of (cyanomethylene)tributylphosphorane (CMBP) . This reactivity could be relevant when considering the chemical transformations that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonates can be influenced by their molecular structure. For example, the presence of methyl groups can introduce steric hindrance, affecting the stability and hydrogen bonding capacity of the compound . These properties are important when considering the solubility, stability, and overall reactivity of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate.
Relevant Case Studies
Case studies involving methanesulfonates often focus on their biological activity. For instance, 2-chloroethyl (methylsulfonyl)methanesulfonate has been shown to exhibit antineoplastic activity against P388 leukemia in vivo . Although not a direct case study of the compound , this highlights the potential pharmacological relevance of methanesulfonate derivatives, which could extend to [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate.
Applications De Recherche Scientifique
Catalytic Applications
Methanesulfonic acid and its derivatives are known for their catalytic applications. For instance, nicotinium methane sulfonate (NMS) has been utilized as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines, demonstrating efficiency in solvent-free conditions and highlighting the economic and recyclable nature of such catalysts (Tamaddon & Azadi, 2018).
New Particle Formation
Methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, an essential process in atmospheric sciences, especially in coastal and agricultural areas. A systematic study has shown the temperature dependence of particle formation from MSA with various bases, suggesting significant implications for atmospheric chemistry and particle dynamics (Chen & Finlayson‐Pitts, 2017).
Synthesis of Chiral Nonracemic Compounds
The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, has been explored, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has been applied to prepare optically pure and meso triamine ligands, demonstrating the versatility of methanesulfonates in synthesizing chiral compounds (Uenishi et al., 2004).
Atmospheric Chemistry
The structural effects of amines in enhancing methanesulfonic acid-driven new particle formation (NPF) have been investigated, revealing that while basicity plays a role, structural factors dominate the enhancing potentials of amines for MSA-driven NPF. This distinction is crucial for understanding the atmospheric contributions of MSA to NPF and the role of different amines in such processes (Shen et al., 2020).
Orientations Futures
The future directions for [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of indole derivatives, there is potential for this compound to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
(2-chloro-1-methylindol-3-yl)methanamine;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.CH4O3S/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11;1-5(2,3)4/h2-5H,6,12H2,1H3;1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFFBZNQXZRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)CN.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
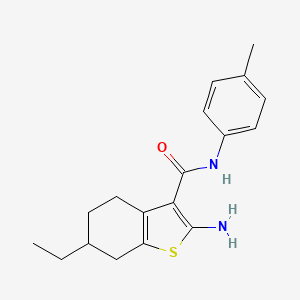
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)
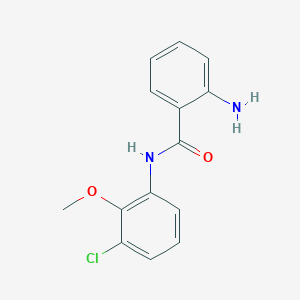


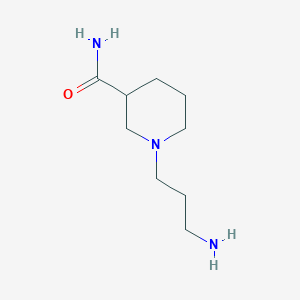
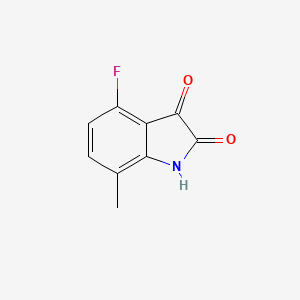

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)
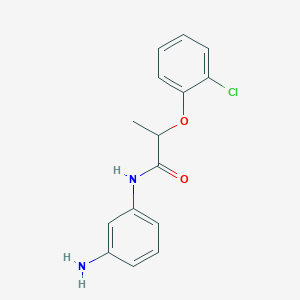
![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)
